1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Overview
Description
1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound. It features a sulfonyl-substituted pyrazole ring and a piperidine moiety. Compounds like this have vast potential in various fields such as medicinal chemistry, pharmaceutical research, and material sciences due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps. Here is a generic synthesis route:
Formation of the Pyrazole Ring: : The initial step involves forming the 3,5-dimethyl-1H-pyrazole ring by reacting suitable hydrazines with diketones under controlled conditions.
Sulfonylation: : The pyrazole ring is then sulfonylated using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Moiety: : The final step involves the introduction of the piperidine ring. This is achieved through nucleophilic substitution or a similar reaction mechanism.
Industrial Production Methods
While the synthetic route outlined is viable for laboratory scale, industrial production necessitates optimization for cost-effectiveness and yield. Steps include:
High-Efficiency Reactors: : Utilizing continuous flow reactors for higher efficiency.
Automation and Monitoring: : Ensuring precise control over reaction conditions.
Purification: : Employing advanced purification techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes several types of reactions:
Oxidation: : This compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: : Reductive conditions can break down sulfonyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible on both the pyrazole and piperidine rings.
Common Reagents and Conditions
Reactions typically utilize reagents such as:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, hydrogen in the presence of a catalyst.
Substitution reagents: : Alkyl halides, sulfonyl chlorides under various conditions (acidic, basic, or neutral).
Major Products Formed
Major products can vary based on the reaction but include:
Sulfoxides and sulfones: from oxidation.
Reduced piperidine and pyrazole derivatives: from reduction.
Alkylated products: from substitution reactions.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Investigation of its reactivity and stability for various chemical processes.
Biology
Potential for developing bioactive compounds due to its complex structure.
Research into its interactions with biological macromolecules .
Medicine
Exploration for its therapeutic potential in drug discovery, particularly in the context of anti-inflammatory or anticancer agents.
As a probe molecule in biochemical assays to study cellular pathways.
Industry
Utilization in the production of specialty chemicals and advanced materials.
Possible role in the development of novel polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action would depend on its application, particularly in a biological context:
Binding to specific proteins or enzymes: : May inhibit or activate their function.
Interaction with cellular receptors: : Potentially altering cell signaling pathways.
Comparison with Similar Compounds
Unique Properties
1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is unique due to its dual sulfonylation and the presence of both a pyrazole and a piperidine ring.
Similar Compounds
1-{[1-(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}piperidine: : Similar structure but with a methoxyphenyl group.
1-{[1-(2-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine: : Chlorobenzene instead of dimethylbenzene.
1-{[1-(benzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine: : No additional methyl groups.
By understanding and comparing these compounds, researchers can tailor their studies to explore the most promising avenues for their applications. Fascinating stuff!
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-13-8-9-15(3)18(11-13)27(23,24)22-17(5)19(16(4)20-22)28(25,26)21-10-6-7-14(2)12-21/h8-9,11,14H,6-7,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJGAGFFKTWRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=C(C=CC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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